molecular formula C10H10N2O7 B2504174 4-(2,4-Dinitrophenoxy)butanoic acid CAS No. 2413896-31-6

4-(2,4-Dinitrophenoxy)butanoic acid

Cat. No. B2504174
CAS RN: 2413896-31-6
M. Wt: 270.197
InChI Key: AFOQOBDTUVOROV-UHFFFAOYSA-N
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Description

“4-(2,4-Dinitrophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H10N2O7 . It has a molecular weight of 270.2 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The molecular structure of “4-(2,4-Dinitrophenoxy)butanoic acid” consists of a butanoic acid molecule where one of the hydrogen atoms is replaced by a 2,4-dinitrophenoxy group . This group consists of a phenol ring with two nitro groups attached at the 2 and 4 positions .


Physical And Chemical Properties Analysis

“4-(2,4-Dinitrophenoxy)butanoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 530.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 84.9±3.0 kJ/mol, a flash point of 274.9±27.3 °C, and an index of refraction of 1.594 . The compound has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Sorption and Environmental Impact

Sorption to Soil and Organic Matter Research indicates that 4-(2,4-dinitrophenoxy)butanoic acid, as part of the phenoxy herbicide group, shows significant sorption to soil organic matter and iron oxides. Sorption can be influenced by soil parameters such as pH, organic carbon content, and iron content, suggesting that these herbicides interact strongly with soil components, which may affect their mobility and bioavailability in the environment (Werner, Garratt, & Pigott, 2012).

Toxicological Insights

Research Trends and Gaps in Toxicology Studies Studies on the toxicity and mutagenicity of 4-(2,4-dinitrophenoxy)butanoic acid and related compounds have advanced rapidly. Research trends indicate a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species. This scientometric review suggests future research should focus on molecular biology, gene expression, exposure assessment in human or vertebrate bioindicators, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Fate and Treatment of Wastewater

Pesticide Industry Wastewater Treatment The pesticide industry generates wastewater containing toxic pollutants, including 4-(2,4-dinitrophenoxy)butanoic acid. Effective treatment methods, such as biological processes and granular activated carbon, are crucial for removing these compounds and preventing their entry into natural water sources. This study emphasizes the need for experimental evaluation of treatment processes to determine their design, efficiency, and costs (Goodwin, Carra, Campo, & Soares, 2018).

Biomonitoring and Epidemiological Studies

Biomonitoring Data and Risk Assessment Comprehensive biomonitoring studies indicate that current exposures to 4-(2,4-dinitrophenoxy)butanoic acid and its analogs are below the exposure guidance values, suggesting a margin of safety in exposure levels. This review also underscores the importance of integrating biomonitoring data into risk assessments for effective risk management practices (Aylward, Morgan, Arbuckle, Barr, Burns, Alexander, & Hays, 2009).

properties

IUPAC Name

4-(2,4-dinitrophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c13-10(14)2-1-5-19-9-4-3-7(11(15)16)6-8(9)12(17)18/h3-4,6H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOQOBDTUVOROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dinitrophenoxy)butanoic acid

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